N'-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide
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Overview
Description
N’-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide is a chemical compound with the molecular formula C4H7N5O. It is known for its unique structure, which includes a triazole ring, a nitroso group, and a carboximidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide typically involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboximidamide with nitrosating agents under controlled conditions. The reaction is carried out in an aqueous medium, often using sodium nitrite and hydrochloric acid as reagents. The reaction mixture is maintained at a low temperature to ensure the stability of the nitroso group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The final product is purified through crystallization and filtration techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: N’-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N’-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N’-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition is often mediated through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
- 1-methyl-1H-1,2,3-triazole-4-carboximidamide
- 4-hydroxy-1,2,3-triazole
- 1,2,3-triazole derivatives
Comparison: N’-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. Compared to other triazole derivatives, this compound exhibits enhanced enzyme inhibitory properties and potential therapeutic applications .
Properties
IUPAC Name |
N'-hydroxy-1-methyltriazole-4-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-9-2-3(6-8-9)4(5)7-10/h2,10H,1H3,(H2,5,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJSKNOALKPRKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=N1)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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